N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.14059304 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function. This disruption in the enzymes’ activity leads to a halt in the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of MurD and GlmU disrupts the biochemical pathways involved in bacterial cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to a compromised bacterial cell structure and ultimately, cell death.
Pharmacokinetics
Similar compounds have been found to be stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is bactericidal activity against both gram-positive and gram-negative bacteria . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound . Furthermore, an increase in reactive oxygen species (ROS) in strains treated with this compound has been detected .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-19-11-12-21(23(16-19)31-2)24(27)25-18-10-13-22-17(15-18)7-6-14-26(22)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBXLIIGWSPMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.